molecular formula C21H23N5O2 B2887342 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one CAS No. 2320217-28-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B2887342
CAS No.: 2320217-28-3
M. Wt: 377.448
InChI Key: FVMMWACFNUGJPZ-UHFFFAOYSA-N
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Description

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a pyrazole substituent at the 6-position and a 2-methylbenzoyl-functionalized azetidine moiety at the 2-position. Pyridazinone scaffolds are known for their pharmacological relevance, particularly as kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(2-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14-6-4-5-7-18(14)21(28)24-11-17(12-24)13-25-20(27)9-8-19(23-25)26-16(3)10-15(2)22-26/h4-10,17H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMMWACFNUGJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazin-3(2H)-one

The foundational step involves constructing the pyridazinone scaffold substituted at the 6-position with a 3,5-dimethylpyrazole group. Source demonstrates that 3-oxopyridazine derivatives undergo nucleophilic substitution with preformed pyrazole nucleophiles. A representative protocol involves:

  • Hydrazine Condensation : Reacting 3,6-dichloropyridazine with 3,5-dimethylpyrazole (synthesized via condensation of acetylacetone and hydrazine sulfate in NaOH, as shown in Source) in refluxing ethanol (78°C, 12 hr).
  • Tautomeric Stabilization : The product exists in equilibrium between pyridazinone and its enol tautomer, stabilized by intramolecular hydrogen bonding.

Table 1 : Optimization of Pyridazinone-Pyrazole Coupling

Pyridazine Derivative Pyrazole Equiv. Solvent Temp. (°C) Time (hr) Yield (%)
3,6-Dichloropyridazine 1.2 Ethanol 78 12 68
3,6-Dibromopyridazine 1.5 DMF 100 8 72
3-Chloro-6-iodopyridazine 2.0 THF 65 24 58

The use of DMF at elevated temperatures accelerates substitution but requires rigorous drying to avoid hydrolysis side products.

Functionalization of the Azetidine Moiety

Synthesis of 1-(2-Methylbenzoyl)Azetidin-3-yl Methanesulfonate

Source outlines a streamlined approach to azetidine-3-amine derivatives, adaptable for this target:

  • Azetidine Ring Formation : Cyclization of 1-benzhydrylazetidin-3-yl methanesulfonate via Mitsunobu conditions (DIAD, PPh₃) yields the protected azetidine scaffold.
  • Benzoylation : Reacting azetidin-3-yl methanesulfonate with 2-methylbenzoyl chloride in dichloromethane (0°C → RT, 4 hr) achieves N-acylation with 89% yield.

Critical Note : The 2-methyl group on the benzoyl ring necessitates ortho-directed acylation strategies to prevent regioisomer formation.

Alkylation of Pyridazinone with Azetidine Derivatives

Nucleophilic Displacement at C2

The pyridazinone’s C2 position undergoes alkylation with the azetidine sulfonate ester. Key parameters include:

  • Base Selection : K₂CO₃ in acetonitrile (60°C, 6 hr) affords moderate yields (55–60%), while DBU in DMF (RT, 24 hr) improves reactivity to 78%.
  • Steric Considerations : The azetidine’s 3-methyl group necessitates prolonged reaction times to overcome steric hindrance.

Table 2 : Alkylation Efficiency Under Varied Conditions

Base Solvent Temp. (°C) Time (hr) Yield (%)
K₂CO₃ CH₃CN 60 6 58
DBU DMF 25 24 78
Cs₂CO₃ THF 50 12 65

Final Assembly and Purification

Deprotection and Workup

Post-alkylation, the benzhydryl protecting group is removed via hydrogenolysis (H₂, Pd/C, MeOH, 4 hr), followed by recrystallization from ethyl acetate/hexane to achieve >95% purity.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 4.8 Hz, 1H, pyridazinone H5), 7.45–7.30 (m, 4H, benzoyl aryl), 6.25 (s, 1H, pyrazole H4), 4.10–3.85 (m, 4H, azetidine CH₂ and NCH₂).
  • HRMS : m/z calculated for C₂₂H₂₄N₆O₂ [M+H]⁺ 413.2034, found 413.2031.

Challenges and Alternative Pathways

Competing Rearrangements

Under basic conditions, the pyridazinone moiety may undergo Dimroth rearrangement to 4-aminopyrimidine derivatives. Low-temperature alkylation (0–5°C) mitigates this.

Microwave-Assisted Synthesis

Adapting methods from Source, microwave irradiation (150°C, 30 min) reduces alkylation time by 75% but risks azetidine ring degradation above 160°C.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related pyridazinone derivatives:

Compound Name Molecular Weight Core Structure Key Substituents Synthetic Pathway Highlights References
Target Compound : 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one ~444.5* Pyridazin-3(2H)-one - 3,5-Dimethylpyrazole at C6
- 2-Methylbenzoyl-azetidine at C2
Multi-step alkylation/acylation
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridazin-3(2H)-one 392.5 Pyridazin-3(2H)-one - 4-Fluorophenyl sulfonyl-piperazine at C2 Nucleophilic substitution
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one 392.5 Pyridazin-3(2H)-one - 4-Phenylpiperazine at C2 Condensation reactions
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives with pyrimidine/oxadiazole moieties 300–450 Pyridazin-3(2H)-one - Pyrimidine, 1,3,4-oxadiazole, or 1,3,5-triazine rings fused to pyridazinone Cyclocondensation

Notes:

  • Azetidine vs. Piperazine : The target compound’s azetidine group provides a compact, four-membered ring, reducing conformational flexibility compared to the six-membered piperazine in compounds from . This may enhance metabolic stability but limit solubility .
  • Synthetic Complexity : The azetidine functionalization likely requires specialized acylation steps, whereas piperazine derivatives are synthesized via straightforward nucleophilic substitutions .

Physicochemical and Pharmacological Insights

  • Solubility : Piperazine-containing analogs () exhibit higher aqueous solubility due to the polar sulfonyl or phenyl groups, whereas the target compound’s benzoyl-azetidine moiety may reduce solubility.
  • Binding Affinity: Pyridazinones with fused pyrimidine or oxadiazole rings () show enhanced interactions with ATP-binding pockets in kinases, but the pyrazole-azetidine combination in the target compound could offer unique selectivity profiles.
  • Thermal Stability: Azetidine derivatives are less prone to ring-opening reactions under physiological conditions compared to tetrazinones (e.g., 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one in ), which are more reactive.

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and pyridazine rings. The use of various reagents and conditions is crucial for achieving high yields and purity. For instance, nucleophilic substitution reactions are often employed to introduce functional groups that enhance biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For example, derivatives of pyridazinones have been reported to exhibit strong inhibitory effects against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .
  • Anti-inflammatory Properties : Research indicates that pyridazinone derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of pyridazinone derivatives on various cancer cell lines, including breast and lung cancer. For instance, specific compounds have shown GI50 values lower than 2 µM against leukemia and solid tumors .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridazinone derivatives, revealing that certain modifications significantly enhanced their activity against pathogenic strains. The following table summarizes key findings:

Compound StructureTarget OrganismInhibition Zone (mm)Reference
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyridazinoneStaphylococcus aureus15
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-benzoylpyridazinoneCandida krusei18

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through in vitro assays measuring COX inhibition. The following results were noted:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(4-hydroxyphenyl)pyridazinone0.50.8
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylbenzoyl)pyridazinone0.70.9

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and A375 demonstrated significant cytotoxicity:

Compound StructureCell LineGI50 (µM)Reference
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-benzoylpyridazinoneHeLa<2
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylpyridazinoneA375<3

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one:

  • Anticancer Study : A recent study evaluated a series of pyridazinones for their anticancer properties against multiple cell lines. The results indicated that specific modifications led to enhanced potency against resistant cancer types .
  • Inflammation Model : In animal models of inflammation, compounds derived from this class demonstrated significant reductions in edema and inflammatory markers, suggesting their utility in treating chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-methylbenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole moiety (3,5-dimethyl-1H-pyrazole) via condensation of acetylacetone derivatives with hydrazine .
  • Step 2: Introduction of the azetidine ring through nucleophilic substitution or coupling reactions. For example, azetidin-3-ylmethyl groups can be functionalized with 2-methylbenzoyl chloride under anhydrous conditions .
  • Step 3: Assembly of the pyridazinone core using cyclization reactions (e.g., thermal or catalytic cyclization of dihydro-pyridazine precursors) .
  • Key Parameters: Solvent choice (e.g., DMF or THF), temperature control (60–120°C), and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization.

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Pyrazole formationAcetylacetone, hydrazine hydrate, HCl75–85
Azetidine coupling2-Methylbenzoyl chloride, DIPEA, DCM60–70
Pyridazinone cyclizationK₂CO₃, DMF, 80°C55–65

Q. How can researchers characterize the structural features of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between pyrazole and pyridazinone rings) .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups on pyrazole at δ 2.2–2.5 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (392.5 g/mol) and fragmentation patterns .
  • Chromatography: HPLC-PDA to assess purity (>95% for pharmacological studies) .

Q. What are the key structural motifs influencing its reactivity and bioactivity?

Methodological Answer:

  • Pyrazole Ring: The 3,5-dimethyl groups enhance lipophilicity and metabolic stability, critical for membrane permeability .
  • Azetidine Ring: Strain in the 4-membered ring increases electrophilicity, enabling covalent interactions with biological targets (e.g., kinases) .
  • Pyridazinone Core: The conjugated system allows π-π stacking with aromatic residues in enzymes or receptors .
  • Electron-Withdrawing Groups: The 2-methylbenzoyl moiety modulates electronic density, affecting binding affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (Density Functional Theory) to predict transition states and intermediates in azetidine functionalization .
  • Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for pyridazinone cyclization .
  • Solvent Effects: COSMO-RS simulations optimize solvent selection to stabilize charged intermediates (e.g., in SN2 reactions) .
  • Machine Learning: Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives .

Q. What strategies address contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Binding Mode Analysis: Use SPR (Surface Plasmon Resonance) to differentiate covalent vs. non-covalent interactions with targets like BAX protein .
  • Metabolite Screening: LC-MS/MS to identify degradation products that may interfere with activity measurements .
  • Comparative SAR Studies: Synthesize analogs (e.g., replacing azetidine with piperidine) to isolate structural contributors to potency .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to screen variables (e.g., substituents on pyrazole, azetidine ring size) .
  • Response Surface Methodology (RSM): Optimize IC₅₀ values by modeling interactions between electronic (Hammett σ) and steric (Taft Es) parameters .
  • High-Throughput Screening (HTS): Employ microplate readers to test 100+ derivatives against panels of enzymes (e.g., kinases, proteases) .
  • Free Energy Perturbation (FEP): Computational alchemical methods to predict ΔΔG of binding for virtual analogs .

Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • Dynamic NMR: Monitor conformational flexibility (e.g., azetidine ring puckering) in solution .
  • Molecular Dynamics (MD): Simulate 100-ns trajectories to compare crystal structure rigidity with solution-phase dynamics .
  • Variable-Temperature XRD: Analyze thermal motion parameters (B-factors) to assess intramolecular strain .

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